
5-(Aminomethyl)-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-6-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyridinone ring substituted with an aminomethyl group at the 5-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield substituted pyridinones . The reaction conditions typically involve mild temperatures and the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the scalability of the reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium perborate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyridinones with various functional groups.
Scientific Research Applications
5-(Aminomethyl)-6-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyridinones and related heterocycles such as:
- 2(1H)-Pyridinone, 5-(hydroxymethyl)-6-methyl-
- 2(1H)-Pyridinone, 5-(aminomethyl)-6-ethyl-
- 2(1H)-Pyridinone, 5-(aminomethyl)-6-phenyl-
Uniqueness
5-(Aminomethyl)-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
173261-66-0 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 |
IUPAC Name |
5-(aminomethyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-6(4-8)2-3-7(10)9-5/h2-3H,4,8H2,1H3,(H,9,10) |
InChI Key |
YYAIDHMMHGAEHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=O)N1)CN |
Synonyms |
2(1H)-Pyridinone,5-(aminomethyl)-6-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


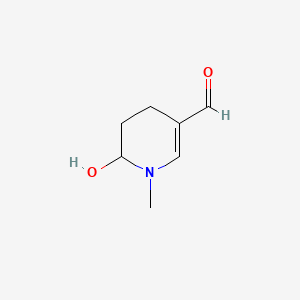
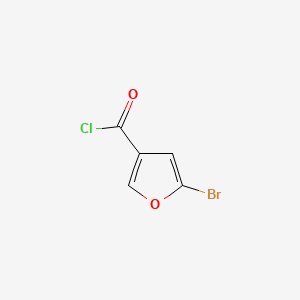

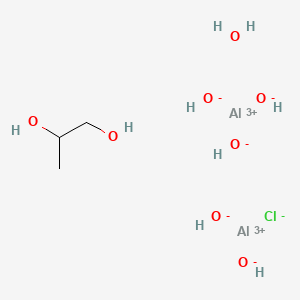
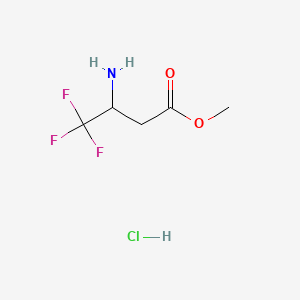
![1H-4,7-Methanopyrrolo[1,2-c][1,3]oxazine](/img/structure/B574248.png)
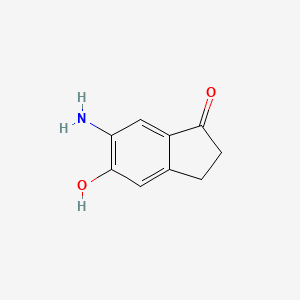
![6-Ethoxy-2-isopropenyl-1-benzo[b]furan](/img/structure/B574252.png)
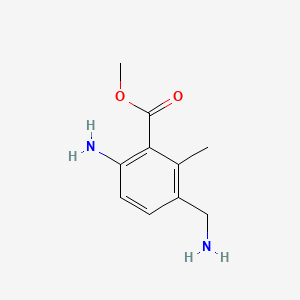
![5,6,7,8-Tetrahydrodicyclopenta[CD,FG]pyrene](/img/structure/B574255.png)
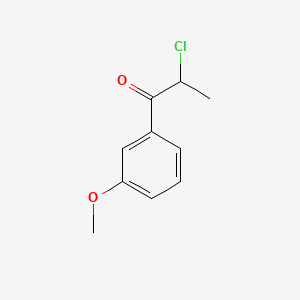
![Oxazolo[2,3,4-cd]pyrrolizine](/img/structure/B574260.png)
